4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a diethylsulfamoyl group at the 4-position and an 8H-indeno[1,2-d]thiazol-2-yl moiety. Its synthesis likely follows a two-step protocol involving ketone and thiourea precursors, as seen in related derivatives .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-3-24(4-2)29(26,27)16-11-9-14(10-12-16)20(25)23-21-22-19-17-8-6-5-7-15(17)13-18(19)28-21/h5-12H,3-4,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECGPFBUDSVXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a novel small molecule that has attracted attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing from various studies and data sources.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an indeno[1,2-d]thiazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors, incorporating sulfamoyl and benzamide functionalities. The detailed synthetic pathways have been documented in recent studies focusing on similar thiazole derivatives .
Antiviral Activity
Recent research has highlighted the efficacy of 8H-indeno[1,2-d]thiazole derivatives as inhibitors of the SARS-CoV-2 3CL protease. For instance, related compounds have demonstrated significant inhibitory activity with IC50 values in the low micromolar range (e.g., 1.28 ± 0.17 μM) . While specific data on this compound is limited, its structural analogs suggest a promising potential against viral targets.
Anticancer Activity
The compound's structural attributes may also confer anticancer properties. Studies on similar benzamide derivatives have shown notable cytotoxic effects against various cancer cell lines. For example, compounds with related structures exhibited IC50 values ranging from 3.58 to 15.36 μM against multiple cancer types . These findings imply that this compound could possess comparable anticancer activity.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of thiazole derivatives. For instance:
- Cell Line Testing : Compounds similar to our target showed effective inhibition of lung cancer cell lines (A549, HCC827) with IC50 values as low as 2.12 μM . Such results underscore the potential for this compound to exhibit similar or enhanced efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to predict binding affinities and interactions with target proteins. The binding modes of related thiazole derivatives against SARS-CoV-2 protease suggest that modifications in the sulfamoyl group could enhance binding efficiency . This computational approach can guide further optimization of the compound.
Data Table: Biological Activity Overview
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of indeno-thiazole derivatives as inhibitors of viral proteases. Specifically, compounds derived from the indeno-thiazole scaffold have been synthesized and evaluated for their inhibitory activity against the SARS-CoV-2 3CL protease. For instance, a related compound demonstrated an IC50 value of 1.28 µM against this target, indicating a significant potential for developing antiviral agents against COVID-19 . The structure-activity relationship (SAR) studies indicate that modifications to the benzamide moiety can enhance antiviral efficacy.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. Compounds similar to 4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide exhibit considerable antibacterial and antifungal activities. For example, derivatives containing thiazole rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often fall within a range that suggests they could be developed into new antimicrobial therapies .
Anticancer Potential
The anticancer properties of thiazole-containing compounds are another area of active research. Several studies have reported that indeno-thiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were evaluated against human colorectal carcinoma cell lines (HCT116), with some showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships of these compounds is crucial for optimizing their therapeutic profiles. Modifications at various positions on the indeno-thiazole and benzamide moieties can significantly influence their biological activities. For example, substituents that enhance lipophilicity or introduce electron-withdrawing groups can improve binding affinity to target enzymes or receptors .
Case Studies and Research Findings
Several case studies illustrate the potential applications of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives with specific substitutions exhibited potent inhibition of SARS-CoV-2 protease, suggesting they could serve as lead compounds for drug development against COVID-19.
- Antimicrobial Screening : Various thiazole derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their mechanisms and potential clinical applications.
- Anticancer Activity : Research indicated that certain derivatives not only inhibited cancer cell proliferation but also showed selectivity towards cancerous cells over normal cells, highlighting their potential for targeted cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Indeno[1,2-d]thiazole vs. Benzo[d]thiazole Derivatives
- Compound 904818-29-7 (N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide): Replaces the indeno[1,2-d]thiazole with a benzo[d]thiazole ring. The 7-chloro and 4-methyl substituents may enhance lipophilicity but could introduce steric hindrance.
Thiazole Ring Substitutions
- N-(Thiazol-2-yl)-benzamide analogs (e.g., 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide): Feature simpler thiazole rings without fused bicyclic systems. Modifications like trifluoromethylbenzyl or hydroxyethoxy groups improve solubility or target engagement (e.g., ZAC antagonism) but lack the conformational restraint of indeno-thiazole .
Substituent Effects on the Benzamide Core
Sulfamoyl Group Variations
- 4-[Methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide :
- Compounds 7c–7i (e.g., 3,5-dimethoxy-N-(6-methyl-indeno-thiazol-2-yl)benzamide): Replace sulfamoyl with methoxy, chloro, or acetoxy groups.
Key Differentiators and Implications
Sulfamoyl Functionality : The diethylsulfamoyl group balances solubility and electronic effects, distinguishing it from methoxy or chloro-substituted analogs .
Synthetic Feasibility : Moderate yields in related compounds suggest the need for optimized catalytic or purification steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
